1-(3-Fluorobenzyl)piperidin-4-one
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Overview
Description
1-(3-Fluorobenzyl)piperidin-4-one is a chemical compound with the molecular formula C12H14FNO It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluorobenzyl)piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzyl chloride with piperidin-4-one in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorobenzyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 1-(3-Fluorobenzyl)piperidin-4-ol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-(3-Fluorobenzyl)piperidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzyl)piperidin-4-one involves its interaction with specific molecular targets. For instance, in antimalarial research, it has been shown to inhibit the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways. The compound’s fluorine atom enhances its binding affinity to target enzymes, thereby increasing its efficacy .
Comparison with Similar Compounds
- 1-(4-Fluorobenzyl)piperidin-4-one
- 1-(3,4-Dichlorobenzyl)piperidin-4-one
- 1-(4-Bromobenzyl)piperidin-4-one
Comparison: 1-(3-Fluorobenzyl)piperidin-4-one is unique due to the position of the fluorine atom on the benzyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]piperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-11-3-1-2-10(8-11)9-14-6-4-12(15)5-7-14/h1-3,8H,4-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEZKLXZZLRZTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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